molecular formula C27H38N2O6S2 B3044243 Diacetyl Agrochelin CAS No. 247115-75-9

Diacetyl Agrochelin

Cat. No.: B3044243
CAS No.: 247115-75-9
M. Wt: 550.7 g/mol
InChI Key: KPIMBUIUWUCKQR-VYVQKFEUSA-N
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Description

Diacetyl Agrochelin is a useful research compound. Its molecular formula is C27H38N2O6S2 and its molecular weight is 550.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Microbial Production and Genetic Engineering

  • Research has identified a previously unknown diastereomer of the cytotoxic alkaloid agrochelin, named massiliachelin, produced by Massilia sp. under iron deficiency. This discovery was facilitated by genomic analysis, highlighting the potential of microbial biosynthesis in producing novel compounds (Diettrich, Kage, & Nett, 2019).
  • Studies on Bacillus sp. have shown that metabolic engineering can significantly enhance the production of diacetyl, a flavoring agent. These findings could pave the way for more efficient and sustainable production processes for flavor compounds in the food industry (Hao et al., 2017); (Wang et al., 2019).

Plant Interaction and Stress Response

  • Diacetyl, produced by Bacillus amyloliquefaciens, has been found to suppress ABA-mediated foliar senescence in Arabidopsis thaliana under abiotic stress conditions, suggesting a protective role of microbial volatiles against plant stress (Singh et al., 2022).

Food Industry Applications

  • In the wine industry, diacetyl contributes to the "buttery" attribute of wines, with its biosynthesis and concentration being influenced by various factors including malolactic fermentation, bacterial strains, and environmental conditions. This underscores the importance of diacetyl in food flavoring and the need for precise control over its production (Bartowsky & Henschke, 2004).

Antimicrobial Activities

  • Evaluation of diacetyl's antimicrobial activity has shown its effectiveness against foodborne pathogens such as Escherichia coli, Listeria monocytogenes, and Staphylococcus aureus. This suggests a potential application of diacetyl in food preservation and safety (Lanciotti et al., 2003).

Mechanism of Action

Target of Action

Diacetyl Agrochelin, an acetyl derivative of Agrochelin, is synthesized through the fermentation of marine Agrobacterium sp . It has been found to possess cytotoxic properties against tumor cell lines . This suggests that the primary targets of this compound are likely to be specific types of cancer cells .

Mode of Action

Its cytotoxic activity suggests that it may interact with its targets (cancer cells) in a way that inhibits their growth or induces cell death

Biochemical Pathways

Diacetyl, a related compound, is known to be produced as a byproduct of yeast metabolism during fermentation . It is produced as a byproduct of the synthesis of the amino acids valine and isoleucine . Given the structural similarity between Diacetyl and this compound, it is possible that similar biochemical pathways are involved in the action of this compound.

Pharmacokinetics

The compound is obtained from bacterial cells by solvent extraction and purified by silica gel chromatography This suggests that it may be lipophilic and able to cross cell membranes, which could influence its bioavailability and distribution within the body

Result of Action

The primary known result of this compound’s action is its cytotoxic activity against tumor cell lines . This suggests that it may have potential as an anticancer agent.

Action Environment

The action of this compound is likely influenced by various environmental factors. For instance, the compound is produced by the fermentation of a marine Agrobacterium sp , suggesting that it may be influenced by factors such as temperature, pH, and the presence of other organisms or compounds. Additionally, the cytotoxic activity of this compound against tumor cell lines suggests that its efficacy may be influenced by the specific characteristics of the tumor microenvironment

Biochemical Analysis

Biochemical Properties

Diacetyl Agrochelin interacts with various biomolecules in biochemical reactions. It is synthesized through the fermentation of marine Agrobacterium sp

Cellular Effects

This compound has been reported to exhibit cytotoxic activity in tumor cell lines This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name

(3S)-3-acetyloxy-3-[(2S,4R)-2-[(4R)-2-(2-acetyloxy-6-pentylphenyl)-4,5-dihydro-1,3-thiazol-4-yl]-3-methyl-1,3-thiazolidin-4-yl]-2,2-dimethylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2O6S2/c1-7-8-9-11-18-12-10-13-21(34-16(2)30)22(18)24-28-19(14-36-24)25-29(6)20(15-37-25)23(35-17(3)31)27(4,5)26(32)33/h10,12-13,19-20,23,25H,7-9,11,14-15H2,1-6H3,(H,32,33)/t19-,20+,23-,25+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIMBUIUWUCKQR-VYVQKFEUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=CC=C1)OC(=O)C)C2=NC(CS2)C3N(C(CS3)C(C(C)(C)C(=O)O)OC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=C(C(=CC=C1)OC(=O)C)C2=N[C@H](CS2)[C@H]3N([C@@H](CS3)[C@H](C(C)(C)C(=O)O)OC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.